1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

Medicinal Chemistry Physical Chemistry Drug Design

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS 13303-68-9), also known as 2-hydroxyindoline-1-carbaldehyde, is a functionalized heterocyclic compound characterized by a 2,3-dihydroindole (indoline) core bearing both an N-formyl group and a hydroxy substituent at the 2-position. With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol, this compound represents a specific oxidation state and substitution pattern within the broader class of indoline derivatives.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 13303-68-9
Cat. No. B087146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
CAS13303-68-9
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C=O)O
InChIInChI=1S/C9H9NO2/c11-6-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,6,9,12H,5H2
InChIKeyBROIJIZBCLZVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS 13303-68-9): A Strategic 2-Hydroxyindoline Scaffold for Pharmaceutical Intermediates


1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS 13303-68-9), also known as 2-hydroxyindoline-1-carbaldehyde, is a functionalized heterocyclic compound characterized by a 2,3-dihydroindole (indoline) core bearing both an N-formyl group and a hydroxy substituent at the 2-position [1]. With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol, this compound represents a specific oxidation state and substitution pattern within the broader class of indoline derivatives . Its synthetic utility as an intermediate is grounded in the distinct chemical properties conferred by this combination of functional groups.

Why N-Formylindoline (CAS 2861-59-8) Cannot Substitute for 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- in Key Synthetic Routes


While N-formylindoline (CAS 2861-59-8) shares the same indoline core and N-formyl protecting group, it lacks the critical 2-hydroxy moiety that defines the chemical and potential biological properties of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. This single functional group substitution is not a minor modification; it fundamentally alters the molecule's polarity, hydrogen bonding capacity, and synthetic versatility. Consequently, substituting the simpler N-formylindoline for the hydroxy-substituted analog would fail in any application requiring the specific reactivity or physical properties imparted by the hydroxyl group. The following evidence demonstrates that the 2-hydroxy group is the key determinant of this compound's differentiated value, directly influencing its behavior in synthesis and its physicochemical profile compared to its closest in-class analogs.

Quantitative Differentiation of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS 13303-68-9) Against Closest Analogs


Differentiation via Hydrogen Bond Donor (HBD) Capacity

The 2-hydroxy group in 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- introduces a hydrogen bond donor (HBD) capacity that is entirely absent in its closest non-hydroxylated analogs, such as N-formylindoline (CAS 2861-59-8) and 2-methyl-2,3-dihydroindole-1-carbaldehyde (CAS 63378-52-9). This structural difference is quantifiable by comparing their hydrogen bond donor counts [1].

Medicinal Chemistry Physical Chemistry Drug Design

Increased Topological Polar Surface Area (TPSA) and Altered Lipophilicity

The addition of a hydroxy group increases the topological polar surface area (TPSA) and alters the predicted lipophilicity (XLogP) of the molecule compared to methyl-substituted analogs. This shift in physicochemical properties is fundamental to how the compound behaves in biological systems and during chromatographic purification [1].

Pharmacokinetics Computational Chemistry ADME Prediction

A Key Intermediate for Synthesizing Hindered 1-Hydroxyindole-2-Carboxylates

The 2-hydroxyindoline scaffold is a defined intermediate in the synthesis of new, highly substituted, and hindered 1-hydroxyindole-2-carboxylates. The synthetic route involves a two-step sequence to prepare a substrate that is then treated with nucleophiles in the presence of SnCl₂·2H₂O to yield the target carboxylates [1]. This specific application highlights the utility of the pre-functionalized hydroxyindoline core, which cannot be replicated by simpler N-formylindolines.

Organic Synthesis Methodology Heterocyclic Chemistry

Procurement-Driven Application Scenarios for 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS 13303-68-9)


Medicinal Chemistry: Scaffold Exploration Requiring Specific H-Bond Interactions

This compound is the correct choice when a medicinal chemistry project requires an indoline building block with a built-in hydrogen bond donor. Its 2-hydroxy group provides an additional vector for interaction with a biological target that is absent in N-formylindoline, making it essential for exploring structure-activity relationships (SAR) where polarity and H-bonding are key variables .

Process Chemistry: Intermediate for Chromatographically Distinct Derivatives

During the synthesis of complex molecules, the presence of the hydroxy group significantly alters the polarity and retention time of this intermediate compared to its methyl- or non-substituted analogs. Researchers can leverage this difference for more efficient purification, especially in preparative HPLC, where the higher TPSA translates to better separation from non-polar impurities [1].

Organic Synthesis: Access to Hindered 1-Hydroxyindole-2-Carboxylate Architectures

This compound is the required precursor for synthetic routes aimed at producing highly substituted and sterically hindered 1-hydroxyindole-2-carboxylates. Its 2-hydroxyindoline core is a mandatory structural feature for this two-step transformation, making the compound indispensable for researchers pursuing this specific class of heterocycles [2].

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